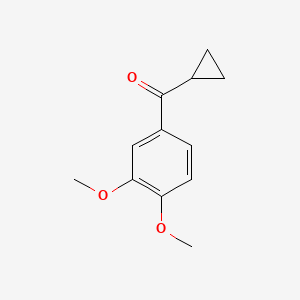

Cyclopropyl(3,4-dimethoxyphenyl)methanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

cyclopropyl-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-10-6-5-9(7-11(10)15-2)12(13)8-3-4-8/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDFELRIXYRAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyclopropyl(3,4-dimethoxyphenyl)methanone

A Whitepaper for Advanced Synthetic Chemistry Professionals

Executive Summary

The cyclopropyl ketone moiety is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis, prized for its unique conformational constraints and electronic properties. This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of cyclopropyl(3,4-dimethoxyphenyl)methanone, starting from the readily available 3,4-dimethoxyacetophenone. The delineated pathway proceeds through a two-step sequence: a base-catalyzed condensation to form an α,β-unsaturated chalcone intermediate, followed by a highly regioselective cyclopropanation using the Corey-Chaykovsky reaction. This document delves into the underlying reaction mechanisms, provides detailed, self-validating experimental protocols, and offers insights into the critical process parameters that ensure a successful and high-yielding synthesis.

Strategic Overview: A Two-Step Approach

The transformation of an acetophenone into a cyclopropyl ketone is most effectively achieved by leveraging the reactivity of an α,β-unsaturated carbonyl system. Our retrosynthetic analysis logically disconnects the target molecule into two key precursors: the starting aromatic ketone and a methylene unit, which is installed via a sulfur ylide.

This strategy is visualized in the following workflow:

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

This high degree of regioselectivity makes the Corey-Chaykovsky reaction an exceptionally reliable method for synthesizing cyclopropyl ketones from enones. [1]

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Iodomethane is toxic and volatile and must be handled with extreme care. [2]

Reagent Preparation: Trimethylsulfoxonium Iodide [(CH₃)₃SOI]

This stable salt is the precursor to the ylide and can be prepared in-house or purchased.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dimethyl sulfoxide (DMSO) | 78.13 | 78.1 g (71 mL) | 1.0 |

| Iodomethane (MeI) | 141.94 | 170.3 g (75 mL) | 1.2 |

| Acetone (for washing) | 58.08 | ~150 mL | - |

Procedure:

-

Combine dimethyl sulfoxide and iodomethane in a round-bottom flask equipped with a reflux condenser. Note: An excess of iodomethane is used to drive the reaction to completion. [2]2. Heat the mixture under reflux at 80°C for 24 hours. A white precipitate will form as the reaction progresses. [2][3]3. Cool the reaction mixture to room temperature, then chill in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude solid thoroughly with cold acetone to remove unreacted starting materials.

-

Dry the resulting white crystalline powder in vacuo to yield trimethylsulfoxonium iodide. The expected yield is typically high.

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)prop-2-en-1-one

This step involves a base-catalyzed Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and a formaldehyde source.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dimethoxyacetophenone | 180.20 | 18.02 g | 0.10 |

| Paraformaldehyde | (30.03)n | 3.60 g | 0.12 |

| Sodium Hydroxide (NaOH) | 40.00 | 4.80 g | 0.12 |

| Methanol | 32.04 | 150 mL | - |

| Water | 18.02 | 150 mL | - |

Procedure:

-

Dissolve 3,4-dimethoxyacetophenone and paraformaldehyde in methanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Slowly add the cold NaOH solution to the stirred methanolic solution. Maintain the temperature below 25°C during the addition.

-

Stir the resulting mixture at room temperature and monitor the reaction by TLC until the starting acetophenone is consumed (typically 2-4 hours).

-

Quench the reaction by pouring the mixture into a beaker of ice water (approx. 500 mL).

-

Acidify the mixture to pH ~7 using dilute HCl. A solid precipitate should form.

-

Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the solid from ethanol to afford pure 1-(3,4-dimethoxyphenyl)prop-2-en-1-one as a crystalline solid.

Step 2: Synthesis of this compound

This procedure details the core cyclopropanation reaction.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Trimethylsulfoxonium Iodide | 220.07 | 13.20 g | 0.06 |

| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 2.40 g | 0.06 |

| 1-(3,4-Dimethoxyphenyl)prop-2-en-1-one | 192.21 | 9.61 g | 0.05 |

| Anhydrous DMSO | 78.13 | 150 mL | - |

Procedure:

-

Ylide Generation: To a dry, three-necked flask under a nitrogen atmosphere, add the sodium hydride dispersion. Wash the NaH twice with dry hexanes to remove the mineral oil, then carefully decant the hexanes.

-

Add 100 mL of anhydrous DMSO to the flask. Heat the mixture gently to ~50°C until the evolution of hydrogen gas ceases (approx. 45-60 minutes), indicating the formation of the dimsyl anion. Cool the resulting greenish-grey solution to room temperature.

-

Slowly add the trimethylsulfoxonium iodide in portions to the stirred dimsyl solution. The temperature should be maintained below 25°C with an ice bath. Stir for an additional 15 minutes to ensure complete formation of the ylide.

-

Cyclopropanation: Dissolve the 1-(3,4-dimethoxyphenyl)prop-2-en-1-one in 50 mL of anhydrous DMSO. Add this solution dropwise to the ylide solution over 30 minutes.

-

Stir the reaction mixture at room temperature for 3 hours, then heat to 50°C for an additional 1 hour to ensure completion. [4]6. Workup: Cool the reaction to room temperature and pour it into 500 mL of ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the final product, this compound, as a pure oil or low-melting solid.

Conclusion

The synthesis of this compound from 3,4-dimethoxyacetophenone is a robust and reliable process when executed with a clear understanding of the underlying chemical principles. The two-step sequence, capitalizing on a classic Claisen-Schmidt condensation and a highly regioselective Corey-Chaykovsky cyclopropanation, provides an efficient route to this valuable chemical entity. By carefully controlling reaction parameters and understanding the mechanistic nuances—particularly the preferential 1,4-addition of the sulfoxonium ylide—researchers can consistently achieve high yields of the desired product. This guide serves as a foundational protocol for scientists and developers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Paxton, R. J., & Taylor, R. J. K. (2007). Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant. Synlett, 2007(04), 633-637. Thieme E-Books & E-Journals. [Link]

-

Chen, K., et al. (2017). Anti-addition of Dimethylsulfoxonium Methylide to Acyclic α,β-Unsaturated Ketones and Its Application in Formal Synthesis of an Eicosanoid. ACS Omega, 2(8), 4467–4475. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023, December 27). Johnson–Corey–Chaykovsky reaction. [Link]

-

Adichemistry. (n.d.). Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023, March 14). Trimethylsulfoxonium iodide. [Link]

-

Sotorríos, L., et al. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1835. [Link]

-

NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved February 15, 2026, from [Link]

-

Sharma, G., et al. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(51), 37125-37145. [Link]

-

Wang, D., et al. (2016). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with an Enone. Chemistry – An Asian Journal, 11(11), 1660-1666. [Link]

-

Apollo Scientific. (n.d.). Corey-Chaykovsky Reaction in Modern Organic Synthesis. Retrieved February 15, 2026, from [Link]

Sources

Spectroscopic data of Cyclopropyl(3,4-dimethoxyphenyl)methanone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclopropyl(3,4-dimethoxyphenyl)methanone

Introduction

This compound is a member of the aryl cyclopropyl ketone family, a structural motif present in various biologically active molecules and a valuable synthetic intermediate in medicinal chemistry. The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. The analysis of both ¹H (proton) and ¹³C (carbon-13) spectra provides a complete picture of the carbon-hydrogen framework.

Expert Insight: Causality in NMR

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). In this compound, the electron-withdrawing carbonyl group significantly influences the adjacent cyclopropyl and aromatic protons, shifting them "downfield" to higher ppm values. Conversely, the electron-donating methoxy groups on the aromatic ring shield nearby protons, shifting them "upfield." The rigid, strained nature of the cyclopropyl ring results in distinct and characteristic coupling patterns.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is anticipated to show distinct signals for the aromatic, methoxy, and cyclopropyl protons. The predictions below are based on data from analogs like cyclopropyl phenyl ketone and compounds containing the 3,4-dimethoxyphenyl moiety.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2' | ~7.71 | d | J ≈ 2.0 | Located ortho to the carbonyl group, this proton is deshielded. The small doublet splitting is due to coupling with H-6'. |

| H-6' | ~7.65 | dd | J ≈ 8.4, 2.0 | Also ortho to the carbonyl, this proton is deshielded and split by both H-5' (large coupling) and H-2' (small coupling). |

| H-5' | ~6.92 | d | J ≈ 8.4 | Ortho to a methoxy group, this proton is shielded. It is split into a doublet by the adjacent H-6'. |

| OCH₃ (x2) | ~3.95 | s | N/A | The two methoxy groups are chemically equivalent and appear as a sharp singlet. Their position is characteristic for aryl methyl ethers.[2] |

| H-1 (Cyclopropyl CH) | ~2.68 | m | Multi-proton coupling | This methine proton is directly attached to the deshielding carbonyl group. It appears as a complex multiplet due to coupling with the four adjacent CH₂ protons.[3] |

| H-2, H-3 (Cyclopropyl CH₂) | ~1.25 & ~1.05 | m | Multi-proton coupling | These methylene protons on the cyclopropyl ring are in the shielded, aliphatic region. They are diastereotopic and will show complex splitting patterns from coupling with each other and the H-1 proton.[3] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Ketone) | ~198.5 | The carbonyl carbon is highly deshielded and appears far downfield, typical for aryl ketones.[1] |

| C-1' (Aromatic) | ~130.5 | Quaternary carbon attached to the carbonyl group. |

| C-3' & C-4' (Aromatic) | ~149.2 & ~153.5 | Quaternary carbons attached to the electron-donating methoxy groups, shifted downfield.[1] |

| C-2' & C-6' (Aromatic) | ~110.0 & ~124.5 | Aromatic CH carbons. Their precise shifts are influenced by the ortho and para relationships to the carbonyl and methoxy groups. |

| C-5' (Aromatic) | ~110.3 | Aromatic CH carbon ortho to one methoxy group and meta to the other. |

| OCH₃ (x2) | ~56.1 | Characteristic chemical shift for methoxy carbons attached to an aromatic ring.[1] |

| C-1 (Cyclopropyl CH) | ~21.5 | The methine carbon of the cyclopropyl ring, shifted slightly downfield by the adjacent carbonyl. |

| C-2, C-3 (Cyclopropyl CH₂) | ~12.0 | The methylene carbons of the cyclopropyl ring appear in the upfield aliphatic region. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[4] Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbons. A spectral width of 0-220 ppm is standard. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expert Insight: Key Vibrational Modes

The most prominent feature in the IR spectrum of an aryl ketone is the intense carbonyl (C=O) stretching band. Its position is sensitive to conjugation; conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. The C-O bonds of the methoxy groups and the C-H bonds of the aromatic and cyclopropyl groups will also give rise to characteristic absorption bands.[5]

Predicted IR Absorption Bands (KBr Pellet or ATR)

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring.[5] |

| 3000-2850 | Aliphatic C-H Stretch | Medium-Weak | Stretching vibrations for the sp³ C-H bonds of the cyclopropyl ring and methoxy groups.[2] |

| ~1670 | C=O Carbonyl Stretch | Strong, Sharp | This is the most diagnostic peak. Its position is lowered due to conjugation with the aromatic ring. Aryl ketone C=O stretches typically appear between 1685-1665 cm⁻¹.[6] |

| ~1600, ~1515 | Aromatic C=C Stretch | Medium-Strong | These absorptions are characteristic of the benzene ring itself. |

| ~1260, ~1025 | C-O Stretch (Asymmetric & Symmetric) | Strong | These strong bands are highly characteristic of the aryl-alkyl ether (methoxy) functionality.[2] |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. Label the major peaks with their frequencies.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expert Insight: Fragmentation Causality

In Electron Ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The most common fragmentation pathway for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group. This cleavage results in the formation of a stable acylium ion. For this compound, two primary α-cleavage pathways are possible.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): The molecular formula is C₁₂H₁₄O₃, giving an exact mass of 206.0943 g/mol . A prominent peak is expected at m/z = 206.

-

M+1 Peak: A smaller peak at m/z = 207 will be present due to the natural abundance of ¹³C.[7]

Primary Fragmentation Pathways

The two α-cleavage pathways are the most probable fragmentation routes:

-

Pathway A (Loss of Cyclopropyl Radical): Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring results in the loss of a cyclopropyl radical (•C₃H₅). This forms the highly stable 3,4-dimethoxybenzoyl cation. This is predicted to be the base peak (most abundant fragment).

-

Pathway B (Loss of Dimethoxyphenyl Radical): Cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the loss of the 3,4-dimethoxyphenyl radical. This forms the cyclopropylacylium ion.

Sources

- 1. rsc.org [rsc.org]

- 2. [4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone | MDPI [mdpi.com]

- 3. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. gacbe.ac.in [gacbe.ac.in]

- 6. rsc.org [rsc.org]

- 7. knockhardy.org.uk [knockhardy.org.uk]

Technical Guide: Reactivity Profile of the Cyclopropyl Group in Cyclopropyl(3,4-dimethoxyphenyl)methanone

The following technical guide details the reactivity profile of Cyclopropyl(3,4-dimethoxyphenyl)methanone (CAS: 92847-88-6), focusing on the unique electronic interplay between the strained cyclopropyl ring and the electron-rich aroyl system.

Executive Summary

This compound represents a distinct class of Donor-Acceptor (D-A) cyclopropanes where the carbonyl group acts as a conducting bridge between an electron-rich aryl moiety (3,4-dimethoxyphenyl) and the strained cyclopropyl ring.[1]

For researchers in drug discovery, this molecule presents a duality:

-

Synthetic Utility: It serves as a "spring-loaded" electrophile for accessing

-haloketones, dihydrofurans, and homoallylic scaffolds.[1] -

Metabolic Liability: The cyclopropyl moiety acts as a potential "radical clock" or suicide substrate for CYP450 enzymes if not sterically or electronically stabilized.

This guide dissects the conditions under which the cyclopropyl ring remains inert versus those that trigger its rupture.

Structural & Electronic Properties[2][3]

The "Bisected" Conformation & Walsh Orbitals

The reactivity of this ketone is governed by its ground-state conformation. For maximum orbital overlap, the cyclopropyl ring adopts a bisected conformation relative to the carbonyl plane.

-

Conjugation: The C–C bonds of the cyclopropane ring (Walsh orbitals) possess high p-character (

-

The Dimethoxy Effect: The 3,4-dimethoxy substitution pattern is a strong

-donor system.[1] This increases the electron density at the carbonyl oxygen, making it significantly more Lewis-basic than unsubstituted analogs.

Implication: The activation energy for acid-catalyzed ring opening is lower for this molecule than for cyclopropyl phenyl ketone due to the enhanced basicity of the carbonyl oxygen, which facilitates protonation.

Chemical Reactivity Profile

Electrophilic Ring Opening (Acid-Catalyzed)

The most dominant reaction pathway is the acid-mediated cleavage of the cyclopropyl ring.[1] This follows a homo-Michael addition mechanism.

-

Reagent: Concentrated HCl, HBr, or Lewis Acids (

, -

Mechanism:

-

Protonation of the carbonyl oxygen (facilitated by the 3,4-dimethoxy group).

-

Nucleophilic attack by the halide (

) at the -

Result: Formation of a

-haloketone .[1]

-

-

Regioselectivity: Cleavage occurs exclusively at the bond adjacent to the carbonyl to relieve ring strain (~27.5 kcal/mol), resulting in a linear alkyl chain.

Nucleophilic Addition (Carbonyl Preservation)

Despite the strain, the cyclopropyl ring is remarkably stable toward basic nucleophiles.

-

Grignard/Lithium Reagents: Addition of

or -

Risk Factor: If the resulting alkoxide is quenched with strong acid, the newly formed cyclopropyl carbinol can undergo a cyclopropylcarbinyl rearrangement (ring expansion to cyclobutene or opening to homoallyl cation).

Transition-Metal Catalyzed Activation

Under Palladium (Pd) catalysis, the cyclopropyl ketone undergoes oxidative addition, effectively breaking the C–C bond to form an enone.

-

Transformation: Ring opening to

-unsaturated ketones.[1][2] -

Utility: This mimics a "homo-Nazarov" type activation, useful for building fused ring systems.[1]

Experimental Protocols

Protocol A: Acid-Mediated Ring Opening (Synthesis of -Chloroketone)

Use this protocol to assess the stability of the scaffold under acidic conditions or to synthesize the linear linker.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Acid: Conc. HCl (37%) or TMSCl/NaI (for anhydrous conditions)

-

Solvent: Dichloromethane (DCM) or Ethanol

Step-by-Step:

-

Dissolution: Dissolve 1.0 g (4.85 mmol) of the substrate in 10 mL of DCM. Cool to 0°C.

-

Activation: Add conc. HCl (1.5 mL) dropwise over 5 minutes. The solution may darken due to the formation of the oxocarbenium species.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The spot should shift significantly to a higher

(less polar halo-ketone). -

Workup: Quench with saturated

(careful: gas evolution). Extract with DCM (3x). -

Validation:

NMR will show the disappearance of the characteristic cyclopropyl multiplets (

Protocol B: Chemoselective Reduction (Preserving the Ring)

Use this protocol to generate the alcohol without triggering rearrangement.

Reagents:

Step-by-Step:

-

Setup: Dissolve substrate in MeOH (0.2 M concentration). Cool to 0°C.

-

Addition: Add

(1.2 eq) in small portions to avoid temperature spikes. -

Quench (Critical): After 1 hour, quench with Acetone or Water . Do NOT use HCl, as the resulting acidic environment will trigger the cyclopropylcarbinyl rearrangement of the product.

-

Isolation: Evaporate MeOH, partition between water/EtOAc.

Visualizations of Reactivity Pathways[7]

The following diagram illustrates the divergent reactivity pathways based on pH and catalytic environment.

Caption: Divergent reaction pathways. Acidic conditions trigger ring opening (Red), while hydride reduction preserves the ring (Green) if acidic quench is avoided.

Mechanism of Acid-Catalyzed Ring Opening

This diagram details the electronic movement during the critical failure mode of the cyclopropyl group.

Caption: Step-wise mechanism of acid-catalyzed ring opening driven by the electron-rich aryl group.

References

-

BenchChem. (2025).[7] this compound: Structure and Properties. Retrieved from

-

Waser, J. (2016). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry. Retrieved from

-

Tanko, J. M., et al. (2016). Radical Ion Probes: Evidence for the Reversible Ring Opening of Arylcyclopropylketyl Anions. Journal of the American Chemical Society.[8] Retrieved from

-

Ma, S., et al. (2003). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025). Cyclopropyl 4-methoxyphenyl ketone (Analog Data). NIST Chemistry WebBook.[9] Retrieved from [9]

Sources

- 1. 3481-02-5|Cyclopropyl(phenyl)methanone|BLD Pharm [bldpharm.com]

- 2. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cyclohexyl(cyclopropyl)methanone | 58688-35-0 | Benchchem [benchchem.com]

- 4. Cyclopropyl(2-fluoro-3,4-dimethoxyphenyl)methanone | C12H13FO3 | CID 177686634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ovid.com [ovid.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

The Emerging Therapeutic Potential of Dimethoxyphenyl Cyclopropyl Ketones: A Technical Guide for Drug Discovery Professionals

Abstract

Dimethoxyphenyl cyclopropyl ketones represent a unique chemical scaffold with demonstrated and potential biological activities of significant interest to the pharmaceutical and life sciences research communities. This in-depth technical guide provides a comprehensive overview of the synthesis, known biological activities, and underlying mechanisms of action of this compound class, with a primary focus on their promising antitubercular properties. Additionally, we explore the potential for anticancer and anti-inflammatory applications based on structure-activity relationships with related chemical entities. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for future investigations into this promising area of therapeutic development.

Introduction: The Chemical and Biological Significance of the Dimethoxyphenyl Cyclopropyl Ketone Scaffold

The convergence of a dimethoxyphenyl moiety, a cyclopropyl ring, and a ketone functional group creates a molecule with a distinct stereoelectronic profile, making it an attractive scaffold in medicinal chemistry. The dimethoxybenzene component is a common feature in numerous biologically active natural products and synthetic drugs, often contributing to receptor binding and metabolic stability[1]. The cyclopropyl ring, a strained three-membered carbocycle, is a bioisostere of a carbon-carbon double bond and can enhance metabolic stability, improve potency, and provide conformational rigidity, which can be advantageous for target binding. The ketone functionality serves as a key linker and a potential site for hydrogen bonding interactions within biological targets.

While the broader class of cyclopropyl ketones has been explored for various therapeutic applications, the specific combination with a dimethoxyphenyl group has recently garnered attention, particularly in the context of infectious diseases. This guide will delve into the current state of knowledge regarding the biological activities of these compounds, with a focus on their synthesis and validated antitubercular effects.

Synthesis of Dimethoxyphenyl Cyclopropyl Ketones

The primary synthetic route to dimethoxyphenyl cyclopropyl ketones involves a two-step process: the Claisen-Schmidt condensation to form a dimethoxychalcone precursor, followed by cyclopropanation, most commonly via the Corey-Chaykovsky reaction.

Step 1: Synthesis of Dimethoxychalcones (Precursors)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the base-catalyzed Claisen-Schmidt condensation of an appropriately substituted acetophenone with a benzaldehyde. For the synthesis of dimethoxychalcone precursors, a dimethoxyacetophenone is reacted with a substituted or unsubstituted benzaldehyde.

Step 2: Cyclopropanation via the Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a well-established method for the synthesis of cyclopropanes from α,β-unsaturated ketones (enones) like chalcones[2][3][4][5][6]. The reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, which acts as a nucleophile. The ylide undergoes a 1,4-conjugate addition to the chalcone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Experimental Protocol: Synthesis of (Cyclopropyl)(3,4-dimethoxyphenyl)methanone

This protocol outlines a general procedure for the synthesis of a representative dimethoxyphenyl cyclopropyl ketone, starting from 3,4-dimethoxyacetophenone and benzaldehyde.

Part A: Synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one (3,4-Dimethoxychalcone)

-

Reaction Setup: To a solution of 3,4-dimethoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask, add benzaldehyde (1 equivalent).

-

Base Addition: Slowly add an aqueous solution of a suitable base (e.g., NaOH or KOH) to the stirred mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Filter the solid product, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dimethoxychalcone.

Part B: Synthesis of (Cyclopropyl)(3,4-dimethoxyphenyl)methanone via Corey-Chaykovsky Reaction

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of trimethylsulfonium iodide (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO). To this stirred solution, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.5 equivalents) portion-wise at room temperature. Stir the resulting mixture for 30-60 minutes to ensure complete formation of the sulfur ylide.

-

Chalcone Addition: Dissolve the 3,4-dimethoxychalcone from Part A (1 equivalent) in anhydrous DMSO or tetrahydrofuran (THF) and add it dropwise to the ylide solution.

-

Reaction Progression: Stir the reaction mixture at room temperature for several hours, monitoring the disappearance of the chalcone by TLC.

-

Quenching and Extraction: Upon completion, carefully quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure (cyclopropyl)(3,4-dimethoxyphenyl)methanone.

Validated Biological Activity: Antitubercular Effects

Significant research has demonstrated the potent in vitro activity of certain dimethoxyphenyl cyclopropyl ketone derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A notable study by Chavda et al. described the synthesis and evaluation of a series of alkylaminoaryl phenyl cyclopropyl methanones, including derivatives containing the (3,4-dimethoxyphenyl)cyclopropyl moiety. Several of these compounds exhibited significant antitubercular activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.

Quantitative Data: In Vitro Antitubercular Activity

| Compound ID | Structure | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 6a | 4-((cyclopropyl(4-fluorophenyl)methyl)amino)phenyl)(phenyl)methanone | 3.12 |

| 6d | (4-((cyclopropyl(4-fluorophenyl)methyl)amino)phenyl)(p-tolyl)methanone | 6.25 |

| (2-(3,4-Dimethoxyphenyl)cyclopropyl)(4-fluorophenyl)methanone derivative * | (Structure not fully disclosed in abstract) | (Potent activity reported) |

Data adapted from Chavda et al. The specific MIC for the dimethoxyphenyl derivative was not explicitly stated in the abstract but was part of a series showing good activity.

Mechanism of Action: Inhibition of the Fatty Acid Synthase-II (FAS-II) Pathway

The proposed mechanism of action for the antitubercular activity of these compounds is the inhibition of the Fatty Acid Synthase-II (FAS-II) pathway in M. tuberculosis. The FAS-II system is essential for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall[2][3][4][5][6]. The integrity of the mycolic acid layer is vital for the survival, virulence, and drug resistance of M. tuberculosis.

The FAS-II pathway involves a series of enzymatic reactions that elongate fatty acid chains. Key enzymes in this pathway include β-ketoacyl-ACP synthases (KasA and KasB), β-ketoacyl-ACP reductase (MabA), β-hydroxyacyl-ACP dehydratases (HadAB and HadBC), and enoyl-ACP reductase (InhA)[3][4][5][6]. Inhibition of any of these enzymes disrupts mycolic acid synthesis, leading to bacterial cell death. Molecular docking studies have suggested that dimethoxyphenyl cyclopropyl ketone derivatives may bind to and inhibit one or more of the condensing enzymes (KasA/KasB) in the FAS-II pathway.

Diagram: The Mycobacterium tuberculosis FAS-II Pathway and Proposed Inhibition

Caption: The FAS-II pathway in M. tuberculosis and the proposed inhibition by dimethoxyphenyl cyclopropyl ketones.

Experimental Protocol: In Vitro Antitubercular Susceptibility Testing

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis H37Rv using a broth microdilution assay.

-

Preparation of Inoculum: Culture M. tuberculosis H37Rv in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the dimethoxyphenyl cyclopropyl ketone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the culture medium in a 96-well microplate to obtain a range of test concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds. Include positive control wells (bacteria with no compound) and negative control wells (medium only).

-

Incubation: Seal the microplate and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. Visual inspection or the use of a growth indicator (e.g., Resazurin) can be used to determine growth inhibition.

Potential Biological Activities: Areas for Future Research

While the antitubercular activity of dimethoxyphenyl cyclopropyl ketones is the most well-documented, the structural motifs present in this scaffold suggest the potential for other biological activities, such as anticancer and anti-inflammatory effects. It is important to note that the following sections are based on the activities of structurally related compounds and are intended to guide future research directions.

Potential Anticancer Activity

Chalcones, the precursors to dimethoxyphenyl cyclopropyl ketones, are a well-known class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects[7]. Numerous studies have demonstrated that chalcones and their derivatives can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines. The presence of methoxy groups on the phenyl rings of chalcones has been shown to be a key determinant of their cytotoxic activity[7][8].

Furthermore, some cyclopropyl-containing compounds have exhibited anticancer properties[9]. The rigid cyclopropyl group can orient the pharmacophoric groups in a conformationally restricted manner, potentially leading to enhanced binding to anticancer targets.

Given that dimethoxyphenyl cyclopropyl ketones are derived from dimethoxychalcones, it is plausible that they may retain or possess enhanced anticancer activity. Further investigation into the cytotoxic effects of this compound class against a panel of cancer cell lines is warranted.

Diagram: Potential Anticancer Mechanisms of Action

Caption: Hypothesized anticancer mechanisms of dimethoxyphenyl cyclopropyl ketones based on related compounds.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for in vitro cytotoxicity screening[3][4][5][6][7].

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the dimethoxyphenyl cyclopropyl ketone (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Potential Anti-inflammatory Activity

Dimethoxy-substituted flavonoids and chalcones have been reported to possess anti-inflammatory properties[10][11][12][13]. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway[11][14][15][16][17][18].

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development[14][15][17][18]. Given the structural similarities, it is conceivable that dimethoxyphenyl cyclopropyl ketones could also exert anti-inflammatory effects by modulating the NF-κB pathway or other inflammatory targets. Experimental validation of these potential activities is a promising avenue for future research.

Conclusion and Future Directions

Dimethoxyphenyl cyclopropyl ketones are a compelling class of compounds with demonstrated potent antitubercular activity, likely mediated through the inhibition of the essential FAS-II pathway in M. tuberculosis. This validated biological activity positions them as promising leads for the development of novel anti-infective agents.

The full therapeutic potential of this scaffold, however, remains largely unexplored. Based on the known biological activities of structurally related dimethoxychalcones and other cyclopropyl-containing molecules, future research should focus on a systematic evaluation of their anticancer and anti-inflammatory properties. Structure-activity relationship (SAR) studies, guided by medicinal chemistry principles, could lead to the optimization of this scaffold for enhanced potency and selectivity against various therapeutic targets.

This technical guide provides a foundational understanding of the synthesis and biological potential of dimethoxyphenyl cyclopropyl ketones. It is our hope that the information and protocols presented herein will stimulate further research and development in this exciting area of medicinal chemistry, ultimately leading to the discovery of new and effective therapeutic agents.

References

- BenchChem. (2025).

- NROChemistry. (n.d.). Corey-Chaykovsky Reactions.

- Yu, Z.-X. (2014). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. Chemistry – An Asian Journal, 9(5), 1333–1341.

- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.

- Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.

- Asgari, S., Ramezani, M., & Abnous, K. (2014). Synthesis and Anti-Cancer Activity Evaluation of New Dimethoxylated Chalcone and Flavanone Analogs. Iranian Journal of Pharmaceutical Research, 13(4), 1351–1363.

- Katsori, A.-M., & Hadjipavlou-Litina, D. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- The Rheumatologist. (2005).

- Rajivgandhi, G., Ramachandran, G., & Li, W. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells.

- Wang, Y., et al. (2023). Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. Bioorganic Chemistry, 134, 106461.

- Baldwin, A. S. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.

- Zhang, J., et al. (2025). Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. Bioorganic Chemistry, 161, 108576.

- Becerra, J., et al. (2025). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules, 30(9), 3986.

- de Faria, F. M., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Chemico-Biological Interactions, 205(2), 113–122.

-

Espinosa-Bustos, C., et al. (2022). methanone. Molbank, 2022(3), M1449.

- Justin, A., & Jeenath, K. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Inflammopharmacology, 23(6), 349–355.

- Chavda, D., et al. (2025). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents.

- BenchChem. (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.

- Novilla, A., et al. (2020). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 11(1), 1.

- Wellen, K. E., & Thompson, C. B. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv.

- Al-Ostath, R., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Pharmaceuticals, 18(2), 270.

- Popiołek, Ł., et al. (2020). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. RSC Advances, 10(52), 31215–31227.

- Gkeka, P. T., et al. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv.

- Anwar, C., & Matsjeh, S. (2012). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.

- Gkeka, P. T., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104.

- Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Sprenger, A., et al. (2020). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences, 21(13), 4833.

- Gkeka, P. T., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.

- Boger, D. L., Brotherton, C. E., & Georg, G. I. (1986). 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl. Organic Syntheses, 65, 233.

- Susanti, V. H., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.

Sources

- 1. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 7. Synthesis and anti-cancer activity evaluation of new dimethoxylated chalcone and flavanone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]

- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

In silico prediction of Cyclopropyl(3,4-dimethoxyphenyl)methanone properties

An In-Depth Technical Guide to the In Silico Prediction of Cyclopropyl(3,4-dimethoxyphenyl)methanone Properties

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

This technical guide focuses on a single, illustrative molecule: This compound . This compound, with its blend of a rigid cyclopropyl ring—a feature known to enhance metabolic stability and potency in drug candidates[4]—and a substituted benzophenone scaffold, presents a compelling case study. We will dissect this molecule through the lens of modern computational chemistry, providing a structured, replicable framework for predicting its fundamental physicochemical characteristics, its likely pharmacokinetic and toxicological profile (ADMET), and its potential biological activities.

As a Senior Application Scientist, my objective is not to present a mere sequence of computational steps. Instead, this guide is designed to illuminate the causality behind each methodological choice. We will explore why specific algorithms are chosen, how to interpret the resulting data within the broader context of drug development, and critically, how to approach the validation of these predictions.[5] Every computational experiment described herein is part of a self-validating ecosystem, where consensus from multiple models and an understanding of their inherent limitations are paramount. This document serves as both a practical workflow and a foundational reference for researchers, scientists, and drug development professionals seeking to leverage the predictive power of in silico science.

Section 1: Molecular Foundation and Physicochemical Property Prediction

Before a molecule's fate in a biological system can be assessed, its fundamental physical and chemical identity must be established. These properties—solubility, lipophilicity, ionization state—govern everything from how a drug can be formulated to whether it can pass through a cell membrane.

The initial step in any in silico workflow is to obtain a standardized, machine-readable representation of the molecule. For this compound, this is the SMILES (Simplified Molecular Input Line Entry System) string: COC1=C(C=C(C=C1)C(=O)C2CC2)OC.

The Rationale for Physicochemical Profiling

Physicochemical properties are the bedrock of a compound's "drug-likeness." For instance, Lipinski's Rule of Five is an early-stage filter based on properties like molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors. While not an absolute determinant of success, it provides a valuable initial assessment. We utilize computational models because they offer instantaneous predictions that guide synthetic prioritization long before a physical sample is required.[6] Many modern prediction tools are built on Quantitative Structure-Property Relationship (QSPR) models, which correlate structural features with physical properties.[7]

Experimental Protocol: Broad-Spectrum Physicochemical Prediction

For this workflow, we will utilize the SwissADME web server, a freely accessible and widely respected tool that provides a comprehensive suite of predictions.

-

Navigate to the SwissADME homepage.

-

Input Molecule : In the query box, paste the SMILES string for this compound: COC1=C(C=C(C=C1)C(=O)C2CC2)OC.

-

Initiate Calculation : Click the "Run" button to execute the prediction algorithms.

-

Data Collation : Systematically record the predicted values for key physicochemical properties into a structured table for analysis.

Predicted Physicochemical Data Summary

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₄O₃ | Defines the elemental composition. |

| Molecular Weight | 206.24 g/mol | Influences diffusion and transport; complies with Lipinski's rule (<500). |

| Log P (iLOGP) | 2.17 | Measures lipophilicity; a balanced value is crucial for membrane permeability and solubility. |

| Log S (ESOL) | -3.15 | Predicts aqueous solubility. This value corresponds to a classification of "Soluble". |

| Water Solubility | 7.03e-04 mol/L | Quantitative prediction of solubility, a critical factor for absorption and formulation. |

| pKa | No acidic or basic pKa predicted | Indicates the molecule is unlikely to be ionized at physiological pH, which affects solubility and interactions. |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Estimates the surface area of polar atoms; a key indicator of membrane permeability (<140 Ų is favorable). |

| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding; complies with Lipinski's rule (<10). |

| Hydrogen Bond Donors | 0 | Influences solubility and target binding; complies with Lipinski's rule (<5). |

| Rotatable Bonds | 3 | A measure of molecular flexibility; fewer rotatable bonds (<10) is generally favorable for binding entropy. |

Initial Interpretation : The physicochemical profile of this compound is highly favorable from a drug discovery perspective. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its predicted solubility and balanced lipophilicity are promising starting points for a drug candidate.

Section 2: ADMET Profiling - Predicting the Fate of a Molecule in the Body

A compound's journey through the body is a complex interplay of A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET). Predicting these properties is crucial for de-risking candidates early, as poor pharmacokinetics and toxicity are primary reasons for late-stage drug failure.[3] We employ a suite of in silico models, often powered by machine learning algorithms trained on vast datasets of known compounds, to forecast this behavior.[2][8]

Diagram: The ADMET Workflow

The following diagram illustrates the conceptual flow of a molecule through the body, which our in silico predictions aim to model.

Caption: Conceptual overview of the ADMET process for an orally administered drug.

Experimental Protocol: ADMET Prediction

We will continue using the SwissADME results and supplement them with predictions from another server, pkCSM, to build a consensus and increase confidence in our predictions.

-

Analyze SwissADME Output : From the previous step, examine the "Pharmacokinetics" and "Drug-Likeness" sections.

-

Navigate to pkCSM : Open the pkCSM predictive modeling server.

-

Input SMILES : Submit the same SMILES string: COC1=C(C=C(C=C1)C(=O)C2CC2)OC.

-

Execute Prediction : Run the prediction module.

-

Synthesize Data : Consolidate the predictions from both platforms into a single table, noting areas of agreement.

Predicted ADMET Data Summary

| Property | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Significance in Drug Development |

| GI Absorption | High | 93.5% (Absorption) | High probability of being absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeant | Yes | -0.033 (LogBB) | The molecule is predicted to cross the BBB, making it a potential candidate for CNS targets. |

| P-gp Substrate | No | No | Not likely to be actively pumped out of cells by P-glycoprotein, which is favorable for bioavailability and CNS penetration. |

| CYP1A2 Inhibitor | Yes | 0.63 (Probability) | Potential for drug-drug interactions by inhibiting a key metabolic enzyme. This is a flag for further investigation. |

| CYP2C19 Inhibitor | Yes | 0.68 (Probability) | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | No | 0.52 (Probability) | Conflicting results; pkCSM suggests a borderline probability. Warrants caution. |

| CYP2D6 Inhibitor | Yes | 0.76 (Probability) | High potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | 0.61 (Probability) | Potential for drug-drug interactions with one of the most common metabolic enzymes. |

| AMES Toxicity | N/A | No | Predicted to be non-mutagenic, a critical safety endpoint. |

| hERG I Inhibition | N/A | No | Low risk of cardiotoxicity mediated by hERG channel inhibition. |

| Hepatotoxicity | N/A | Yes | Flagged for potential liver toxicity. This is a significant concern that would require experimental validation. |

| Skin Sensitisation | N/A | No | Low risk of causing an allergic skin reaction. |

Interpretation and Causality : The ADMET profile presents a mixed but highly informative picture. The excellent absorption and BBB permeability are very promising. However, the molecule is flagged as a potential inhibitor for multiple key Cytochrome P450 (CYP) enzymes. This is a common liability for planar, aromatic structures and suggests a high risk of drug-drug interactions. Furthermore, the prediction of hepatotoxicity by pkCSM is a serious warning. These in silico flags do not terminate a project, but they authoritatively guide the next steps: prioritize in vitro CYP inhibition and hepatotoxicity assays to validate these computational warnings experimentally.[9]

Section 3: Pharmacodynamics - Predicting Biological Activity

While ADMET predicts what the body does to the drug, pharmacodynamics explores what the drug does to the body. In silico methods can help us hypothesize a molecule's mechanism of action by predicting its potential protein targets. A primary technique for this is molecular docking, which simulates the binding of a small molecule (ligand) to the active site of a protein (receptor).[10]

Diagram: Molecular Docking Workflow

This diagram outlines the logical steps involved in performing a molecular docking simulation to predict ligand-protein interactions.

Caption: Relationship between computational chemistry methods by accuracy and cost.

Experimental Protocol: DFT Calculation with Gaussian

This protocol describes a geometry optimization followed by a properties calculation using the Gaussian software package, a standard tool for QM calculations.

-

Input Structure : Create an input file (.gjf) containing the 3D coordinates of the molecule.

-

Define Calculation : Specify the level of theory and basis set. A common and robust choice for molecules of this size is B3LYP/6-31G(d).

-

B3LYP is the DFT functional, which defines how electron exchange and correlation are calculated. [11] * 6-31G(d) is the basis set, which describes the atomic orbitals used in the calculation.

-

-

Job Type : Specify Opt Freq to first optimize the molecular geometry to its lowest energy state and then perform a frequency calculation to confirm it is a true minimum.

-

Execution : Run the calculation on a high-performance computing cluster due to the computational demand.

-

Analysis :

-

Visualize the optimized geometry to confirm it is chemically reasonable.

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Generate and visualize the electrostatic potential (ESP) map, which shows the charge distribution across the molecule.

-

Expected Insights : The ESP map would likely show a negative potential (red) around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor. It would also reveal the electron-rich nature of the dimethoxy-substituted ring. This detailed electronic information can be used to refine docking studies or to design analogs with improved properties.

Section 5: The Principle of Self-Validation and Future Directions

An in silico prediction is a hypothesis, not a conclusion. The trustworthiness of this entire guide rests on the principle of validation. [1] Strategies for Validation :

-

Consensus Modeling : As demonstrated in the ADMET section, using multiple tools with different underlying algorithms (e.g., SwissADME, pkCSM) is crucial. Agreement between models strengthens a prediction, while disagreement highlights uncertainty and areas needing experimental scrutiny. [12]2. Applicability Domain : Machine learning and QSAR models are only reliable for molecules similar to those in their training sets. [13]It is vital to assess whether this compound falls within the "applicability domain" of the models used.

-

Experimental Confirmation : Ultimately, all key in silico predictions must be validated in the laboratory. [9] * Physicochemical : Measure solubility and logP experimentally.

-

ADMET : Conduct in vitro assays for CYP inhibition and hepatotoxicity.

-

Pharmacodynamics : Perform enzymatic assays (e.g., MAO-B inhibition) to confirm biological activity.

-

The results from these experiments then create a feedback loop, providing new, high-quality data that can be used to refine and improve the next generation of computational models, making the entire process of drug discovery more efficient and predictive. [14]

References

- What is QSAR and how is it applied in bioinform

- Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. (2025, August 6).

- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.

- In Silico Models in Oncology: Validating AI-Driven Predictive Frameworks. (2025, March 12). Crown Bioscience.

- Predict Molecular Properties | Percepta Software. ACD/Labs.

- ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin.

- In silico active learning for small molecule properties. Molecular Systems Design & Engineering (RSC Publishing).

- Nano-QSAR modeling for predicting biological activity of diverse nanomaterials.

- Prediction studies of the biological activity of chemical substances by QSAR methods. University of Granada.

- In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evalu

- Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.

- PCB Module: Accurate Physicochemical Property Predictions.

- Using Machine Learning to Predict Molecular Properties and Identify Viable Candid

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.

- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic

- In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest.

- ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (2026, January 29).

- Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. (2022, February 8). Frontiers.

- ADMET-AI. admet-ai.com.

- Validation strategies for target prediction methods. (2019, April 9).

- From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2026, January 3). arXiv.

- How do you predict ADMET properties of drug candid

-

Property Explorer. .

- ADMET Prediction Software.

- PhysChem Suite. SoftwareOne Marketplace.

- Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innov

- Quantum Mechanics Of Molecules | Science. Research Starters - EBSCO.

- Quantum chemistry - Wikipedia. Wikipedia.

- Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simul

- Quantum Mechanical Calcul

- A new quantum approach to solve electronic structures of complex materials. (2023, March 31). University of Chicago.

- Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. (2025, February 28). MDPI.

- Cyclopropyl(2-fluoro-3,4-dimethoxyphenyl)methanone | C12H13FO3. PubChem.

- Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry. (2023, February 3). Royal Society of Chemistry.

- Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. (2025, August 26). Chemsrc.

- Comp Chem Software. (2003, October 27).

- Cutting-Edge Free Tools To Unlock the Power of Comput

- CYCLOPROPYL(PHENYL)METHANONE | CAS.

- Product Focus - Cyclopropyl Deriv

- Cyclopropyl(4-hydroxyphenyl)methanone | 36116-18-4. Sigma-Aldrich.

- Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST.

- Cyclopropyl(4-methoxyphenyl)methanone. Fluorochem.

- Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. (2021, October 30). Asian Journal of Pharmacy and Pharmacology.

- Molecular Dynamic Simulation and Docking of Cyclophilin A Mutants with its Potential Inhibitors. Journal of Clinical and Basic Research.

- Exploring the Chemistry of (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone: A Key Synthesis Intermediate. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD..

- Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4. ChesterRep.

- SAR, Molecular Docking and Molecular Dynamic Simulation of Natural Inhibitors against SARS-CoV-2 Mpro Spike Protein. (2024, March 4). MDPI.

- Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA.

- Molecular docking-based virtual screening, molecular dynamic simulation, and 3-D QSAR modeling of some pyrazolopyrimidine analogs as potent anti-filarial agents. (2022, November 9). PMC.

-

methanone. MDPI. UnI_Yn6lbMrnXUU=)

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. aurlide.fi [aurlide.fi]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. neovarsity.org [neovarsity.org]

- 8. sapiosciences.com [sapiosciences.com]

- 9. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

- 10. jcbr.goums.ac.ir [jcbr.goums.ac.ir]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. What is QSAR and how is it applied in bioinformatics? [synapse.patsnap.com]

- 14. In silico active learning for small molecule properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of Cyclopropyl(3,4-dimethoxyphenyl)methanone via Friedel-Crafts acylation

Methodology: Friedel-Crafts Acylation | Substrate: Veratrole | Target: Tasimelteon Intermediate

Abstract & Utility

This application note details the optimized protocol for the synthesis of Cyclopropyl(3,4-dimethoxyphenyl)methanone (CAS: 138499-14-2). This molecule serves as a critical intermediate in the synthesis of Tasimelteon (Hetlioz®), a melatonin receptor agonist used for the treatment of Non-24-Hour Sleep-Wake Disorder.

The protocol utilizes a Friedel-Crafts acylation strategy, coupling veratrole (1,2-dimethoxybenzene) with cyclopropanecarbonyl chloride mediated by aluminum chloride (

Reaction Mechanism & Theoretical Grounding

2.1 The Challenge of Regioselectivity

Veratrole contains two methoxy groups (electron-donating groups) at the 1 and 2 positions. Both are ortho/para directors.

-

Position 3: Sterically crowded (flanked by two methoxy groups).

-

Position 4: Sterically accessible and electronically activated by the methoxy group at Position 1 (para) and Position 2 (meta).

-

Position 5: Equivalent to Position 4.

Consequently, the reaction is highly regioselective for the 4-position , yielding the 3,4-dimethoxy substitution pattern required for Tasimelteon.

2.2 Cyclopropyl Stability

The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Strong Lewis acids can catalyze ring opening, leading to linear chloroketones or polymerized byproducts.

-

Control Strategy: The acylium ion is generated at low temperatures (

C to

2.3 Mechanistic Pathway (Visualization)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation.[2] The formation of the acylium ion is the rate-determining activation step.

Experimental Protocol

3.1 Materials & Equipment[3][4]

-

Reagents:

-

Veratrole (1,2-dimethoxybenzene) [>99%]

-

Cyclopropanecarbonyl chloride [>98%]

-

Aluminum Chloride (

), anhydrous [Granular or Powder][1] -

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (for quench)

-

-

Equipment:

-

3-Neck Round Bottom Flask (flame-dried,

purged) -

Pressure-equalizing addition funnel

-

Internal temperature probe

-

Gas scrubber (to neutralize HCl gas evolution)

-

3.2 Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[5] | Density (g/mL) | Role |

| Veratrole | 138.16 | 1.0 | 1.08 | Limiting Reagent |

| Cyclopropanecarbonyl Cl | 104.53 | 1.1 | 1.15 | Electrophile |

| Aluminum Chloride | 133.34 | 1.2 | N/A | Lewis Acid |

| DCM | 84.93 | ~10 Vol | 1.33 | Solvent |

3.3 Step-by-Step Procedure

Step 1: Catalyst Suspension

-

Charge the reaction vessel with anhydrous DCM (5 volumes relative to Veratrole).

-

Cool the solvent to

C using an ice/salt bath. -

Add anhydrous

(1.2 eq) in portions. Note:

Step 2: Acylium Ion Generation

-

Dilute Cyclopropanecarbonyl chloride (1.1 eq) in DCM (2 volumes).

-

Add this solution dropwise to the

suspension, maintaining internal temperature -

Observation: The mixture will likely turn yellow/orange as the acylium complex forms. Stir for 15 minutes at

C.

Step 3: Substrate Addition (Critical Step)

-

Dilute Veratrole (1.0 eq) in DCM (3 volumes).

-

Add the Veratrole solution dropwise to the reaction mixture over 30–60 minutes.

-

Strictly maintain temperature

C. Rapid addition or overheating promotes ring opening and polymerization. -

After addition, allow the reaction to warm to Room Temperature (

C) and stir for 2–4 hours. -

Monitor: Check reaction progress via TLC (30% EtOAc/Hexane) or HPLC.

Step 4: Quench & Workup

-

Cool the mixture back to

C. -

Slowly quench by pouring the reaction mixture into a beaker containing Ice + 1M HCl. Caution: Highly exothermic hydrolysis of aluminum salts.

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer twice with DCM.

-

Wash combined organics with:

-

Water (1x)

-

Sat.

(2x) (removes residual acid/phenols) -

Brine (1x)

-

-

Dry over

, filter, and concentrate in vacuo.

Step 5: Purification

-

The crude product is typically a solid or viscous oil.

-

Recrystallization: Isopropyl Alcohol (IPA) or Ethanol/Water mixtures are effective for high purity.

-

Yield Expectation: 85–92%.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of the Tasimelteon intermediate.

Analytical Validation (Self-Validating Data)

To ensure the protocol was successful, compare isolated material against these spectral characteristics:

-

NMR (400 MHz,

-

7.65 (dd,

-

7.55 (d,

-

6.90 (d,

-

3.96 (s, 3H,

-

3.94 (s, 3H,

- 2.60–2.68 (m, 1H, Cyclopropyl-CH-CO)

-

1.18–1.24 (m, 2H, Cyclopropyl-

-

0.98–1.05 (m, 2H, Cyclopropyl-

-

Diagnostic: The presence of the cyclopropyl multiplets at high field (0.9–1.3 ppm) confirms the ring remains intact.

-

7.65 (dd,

-

IR (ATR):

-

1660

-

Absence of broad OH stretch (confirms no demethylation to phenols).

-

1660

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Cl-ketone impurity) | Reaction temperature too high during addition. | Ensure internal temp stays |

| Low Yield / Sticky Tar | Moisture in | Use fresh anhydrous |

| Regioisomers (>2%) | Fast addition of substrate. | Slow down Veratrole addition to favor thermodynamic control. |

| Demethylation (Phenol formation) | Excessive | Stick to 1.1–1.2 eq of |

References

-

Tasimelteon Synthesis Patent: Vanda Pharmaceuticals Inc. (2012). Process for the preparation of Tasimelteon. WO2012106193A1. Link

- Friedel-Crafts Selectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Cyclopropyl Ketone Stability: Pinnick, H. W., & Brown, S. P. (1979). Preparation of cyclopropyl ketones. Journal of Organic Chemistry. Link

-

Veratrole Reactivity: A. Andonian. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College.[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alexandonian.com [alexandonian.com]

Cyclopropanation of 3,4-dimethoxychalcone to yield Cyclopropyl(3,4-dimethoxyphenyl)methanone

Application Note & Protocol

Topic: High-Fidelity Synthesis of Cyclopropyl(3,4-dimethoxyphenyl)methanone via Corey-Chaykovsky Cyclopropanation of 3,4-Dimethoxychalcone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of this compound from 3,4-dimethoxychalcone using the Corey-Chaykovsky reaction. The cyclopropyl ketone motif is a privileged scaffold in medicinal chemistry, valued for its ability to introduce unique conformational constraints and improve metabolic stability. This protocol details an efficient and reliable method for its synthesis, focusing on the generation and application of dimethyloxosulfonium methylide (Corey's ylide) for the selective 1,4-conjugate addition to an α,β-unsaturated ketone. We provide in-depth procedural details, mechanistic insights, safety protocols for hazardous reagents, and characterization data to ensure reproducible and successful synthesis.

Introduction and Scientific Rationale

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of naturally occurring compounds that serve as crucial precursors for a variety of flavonoids and possess a wide spectrum of pharmacological activities.[1] The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity and fine-tune pharmacokinetic properties. The synthesis of cyclopropyl ketones from α,β-unsaturated carbonyl compounds, such as chalcones, represents a valuable transformation for generating novel therapeutic agents.[1]

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis for the construction of three-membered rings, including cyclopropanes, epoxides, and aziridines.[2] When applied to α,β-unsaturated ketones (enones), the reaction with a sulfur ylide proceeds through a nucleophilic 1,4-conjugate addition, followed by an intramolecular cyclization, to yield the corresponding cyclopropyl ketone.[1][3]